Consistent High Purity Specification Enables Reproducible Research
Commercially supplied N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide is specified at a minimum 95% purity , a benchmark exceeding the 90–93% typical of early-stage custom-synthesized research compounds. While systematic head-to-head purity comparisons across all suppliers are unavailable, this 95% specification provides procurement officers with a reproducible quality anchor that mitigates batch-to-batch variability in downstream biological assays.
| Evidence Dimension | Minimum purity specification |
|---|---|
| Target Compound Data | ≥95% (HPLC area% typical for research-grade building blocks; explicit specification per vendor CoA) |
| Comparator Or Baseline | Many custom-synthesized analogs and early-stage research compounds are supplied at 90–93% purity without formal CoA documentation (class-level observation, no specific head-to-head data) |
| Quantified Difference | Approximately 2–5 absolute percentage points higher minimum purity specification than typical early-stage analogs |
| Conditions | Commercial supplier specification; verified by batch-specific Certificate of Analysis upon request |
Why This Matters
A documented 95% minimum purity reduces the risk of confounding biological results from impurities, supporting more reproducible dose-response relationships in screening campaigns.
